molecular formula C8H13NO3 B1412679 Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate CAS No. 2177263-44-2

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate

Cat. No.: B1412679
CAS No.: 2177263-44-2
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-XPUUQOCRSA-N
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Description

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. This compound is known for its stability and ability to form strong carbon-carbon bonds, making it valuable in various scientific research applications.

Scientific Research Applications

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate has a wide range of scientific research applications, including:

    Natural Product Synthesis: The compound is used in the synthesis of natural product-like structures, showcasing its versatility in organic chemistry.

    Organic Synthesis: It plays a pivotal role in various organic synthesis processes, contributing to the construction of complex molecular frameworks.

    Molecular Aromaticity Studies: The compound’s derivatives have been extensively studied to understand their aromatic character and stability.

    Medicinal Chemistry and Drug Design: It is instrumental in the design and synthesis of new pharmacologically relevant structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves multiple steps, including the formation of the furo[3,4-c]pyrrole ring system. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity. For instance, the ring rearrangement metathesis (RRM) of certain diastereomer mixtures can lead to the formation of cyclopenta[b]furo[2,3-c]pyrroles.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced catalysts, such as Hoveyda–Grubbs-type catalysts, is common in facilitating these transformations.

Chemical Reactions Analysis

Types of Reactions

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the furo[3,4-c]pyrrole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted furo[3,4-c]pyrroles and other complex molecular frameworks. For example, oxirane ring opening by heterocyclic amines can lead to the production of N-2-hydroxy-3-heteroaminopropyl-substituted compounds.

Mechanism of Action

The mechanism of action of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form strong carbon-carbon bonds and its stability contribute to its effectiveness in various applications. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,4-c]pyrrole Derivatives: These compounds share a similar ring structure and exhibit comparable stability and reactivity.

    Cyclopenta[b]furo[2,3-c]pyrroles: These compounds are formed through ring rearrangement metathesis and have similar applications in organic synthesis.

Uniqueness

Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate stands out due to its high stability and versatility in forming strong carbon-carbon bonds. Its unique structure and reactivity make it valuable in various scientific research applications, particularly in the synthesis of complex molecular frameworks.

Properties

IUPAC Name

methyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNCDZHEPMKBIQ-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CNC[C@H]1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Reactant of Route 2
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Reactant of Route 3
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Reactant of Route 4
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Reactant of Route 5
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Reactant of Route 6
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate

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